2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide
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Overview
Description
2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a thioether linkage, and an acetamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide typically involves the following steps:
Thiophenol Formation: : The starting material, 4-fluorophenol, is converted to 4-fluorophenylthiol through a nucleophilic substitution reaction with hydrogen sulfide (H₂S).
Cyclopropyl Methyl Alcohol Formation: : Cyclopropane is oxidized to cyclopropyl carboxylic acid, which is then reduced to cyclopropyl methyl alcohol.
Acetamide Formation: : The cyclopropyl methyl alcohol is reacted with acetic anhydride to form the acetamide derivative.
Coupling Reaction: : The 4-fluorophenylthiol and the cyclopropyl methyl acetamide are coupled using a suitable coupling reagent, such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: : The fluorophenyl group can be reduced to a phenyl group.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Using nucleophiles such as amines or alcohols in the presence of a coupling reagent.
Major Products Formed
Sulfoxide or Sulfone: : Resulting from the oxidation of the thioether group.
Phenyl Group: : Resulting from the reduction of the fluorophenyl group.
Substituted Amides: : Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for creating new derivatives with potential biological activity.
Biology
In biological research, this compound can be used to study the effects of fluorophenyl groups on biological systems. It can also serve as a probe to investigate the interactions between thioethers and various biomolecules.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its versatility and reactivity make it a useful component in various industrial processes.
Mechanism of Action
The mechanism by which 2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
2-((4-fluorophenyl)ethyl)amine: : Similar structure but lacks the thioether and acetamide groups.
2-((4-fluorophenyl)thio)ethanol: : Similar thioether group but different functional groups.
N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide: : Similar acetamide group but lacks the fluorophenyl and thioether groups.
Uniqueness
The uniqueness of 2-((4-fluorophenyl)thio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide lies in its combination of fluorophenyl, thioether, and acetamide groups, which provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2S/c14-10-1-3-11(4-2-10)18-7-12(17)15-8-13(9-16)5-6-13/h1-4,16H,5-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNSVEFMXIOXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)CSC2=CC=C(C=C2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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